2-(4-methylphenyl)ethyl acetate
Description
2-(4-Methylphenyl)ethyl acetate is an aromatic ester with the molecular formula C₁₁H₁₄O₂, consisting of a phenethyl backbone substituted with a para-methyl group and an acetylated hydroxyl group. Esters of this type are typically synthesized via alkylation or esterification reactions involving phenolic or alcohol precursors, often employing ethyl acetate as a solvent or intermediate .
Properties
IUPAC Name |
2-(4-methylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-5-11(6-4-9)7-8-13-10(2)12/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLIRIQAWQKBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865056 | |
| Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22532-47-4 | |
| Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylphenethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | para-Cresyl ethylacetate | |
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| Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methylphenethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.945 | |
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| Record name | P-METHYLPHENETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592WOB8ONU | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-methylphenyl)ethyl acetate can be synthesized through the esterification of 4-methylbenzeneethanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is optimized for high yield and purity. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzeneethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methylphenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of benzeneethanol, 4-methyl-, acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral odor. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The para-methyl substituent on the phenyl ring enhances hydrophobicity compared to polar functional groups like hydroxyl or sulfonyl. Below is a comparative table of key analogs:
Key Observations :
- Hydrophobicity : The para-methyl group in this compound reduces polarity compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)ethyl acetate), favoring solubility in organic solvents .
- Reactivity : Sulfonyl-containing derivatives (e.g., Ethyl [(4-methylphenyl)sulfonyl]acetate) exhibit higher acidity and nucleophilic reactivity due to electron-withdrawing effects .
Structural Modifications and Functional Diversity
Phenolic vs. Alkyl Substitutions
- Hydroxyl Group () : Introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors).
- Methyl Group (Target Compound) : Improves lipophilicity, making it suitable for lipid-based formulations or membrane penetration .
Extended Backbone Derivatives
- Ethyl 2-phenylacetoacetate (): The acetoacetyl group introduces keto-enol tautomerism, enabling participation in condensation reactions (e.g., Knorr pyrrole synthesis). This contrasts with the simpler ester functionality of this compound, which is less reactive .
Sulfonyl and Imino Functionalizations
- Sulfonyl Derivatives () : The sulfonyl group increases molecular weight and acidity, making these compounds useful as intermediates in sulfonamide drug synthesis .
- Imino Derivatives (): Schiff base formation (e.g., 2-Methoxy-4-{(E)-[(4-methylphenyl)imino]methyl}phenyl acetate) introduces photochromic or catalytic properties absent in the target compound .
Biological Activity
2-(4-Methylphenyl)ethyl acetate, also known as p-tolyl ethyl acetate, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Chemical Formula: C11H14O2
- Molecular Weight: 178.23 g/mol
- CAS Number: 103-88-2
Synthesis
The synthesis of this compound typically involves the esterification of 4-methylphenol with ethyl acetate under acidic conditions. This process can yield various isomers depending on the reaction conditions and substrates used.
1. Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives of ethyl acetate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 1.56 to 6.25 mg/mL, showcasing their potential as antimicrobial agents .
2. Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound. In vivo studies have demonstrated that this compound can reduce edema in animal models, similar to established anti-inflammatory drugs like diclofenac. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
3. Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects. In vitro assays have indicated that it can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases .
Case Studies
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antimicrobial Action: Likely involves disruption of bacterial cell membranes and interference with metabolic pathways.
- Anti-inflammatory Mechanism: Modulation of COX enzymes and inhibition of pro-inflammatory signaling pathways.
- Neuroprotection: Involves antioxidant activity and stabilization of cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
